N-(4-Methylphenyl)-1-{N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is a complex organic compound with a unique structure that includes an indole moiety and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide typically involves the reaction of p-toluidine with formic acid and subsequent reactions with indole derivatives. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)formamide: Similar in structure but with a methoxy group instead of a methyl group.
N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide: Contains a chloro group in addition to the methyl group.
Uniqueness
N-(4-Methylphenyl)-1-{N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N'-[(2-hydroxy-1H-indol-3-yl)imino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H14N4O3/c1-10-6-8-11(9-7-10)18-16(23)17(24)21-20-14-12-4-2-3-5-13(12)19-15(14)22/h2-9,19,22H,1H3,(H,18,23) |
InChI Key |
VKUMAYYAWJRUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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